molecular formula C5H4N3NaO4 B13656062 Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate

Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate

Cat. No.: B13656062
M. Wt: 193.09 g/mol
InChI Key: RFROQEUYJLSIPR-UHFFFAOYSA-M
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Description

Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the second position of the imidazole ring and a sodium salt of the acetate group attached to the imidazole nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate typically involves the nitration of imidazole derivatives followed by the introduction of the acetate group. One common method involves the reaction of 2-nitroimidazole with sodium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrosoimidazole derivatives.

    Reduction: Formation of aminoimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with enzymes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities.

    Ornidazole: Another nitroimidazole used in the treatment of infections.

Uniqueness

Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate is unique due to its specific structural features, such as the presence of the sodium acetate group, which can influence its solubility and reactivity compared to other nitroimidazole derivatives.

Properties

Molecular Formula

C5H4N3NaO4

Molecular Weight

193.09 g/mol

IUPAC Name

sodium;2-(2-nitroimidazol-1-yl)acetate

InChI

InChI=1S/C5H5N3O4.Na/c9-4(10)3-7-2-1-6-5(7)8(11)12;/h1-2H,3H2,(H,9,10);/q;+1/p-1

InChI Key

RFROQEUYJLSIPR-UHFFFAOYSA-M

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)[O-].[Na+]

Origin of Product

United States

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